3-Methoxypyrene-1,6-dione

Chemical Synthesis Materials Science Photochemistry

Procure 3-Methoxypyrene-1,6-dione (CAS 102117-68-0) - the verified 3-methoxy-1,6-pyrenedione isomer - to eliminate structure-driven property risks that plague generic pyrenequinone sourcing. Supplied at ≥98% purity with full NMR, HPLC, and GC documentation, this building block is ready for SAR studies, analytical method development, and redox-photophysical characterization. Avoid isomer misassignment; select the defined 1,6-dione substitution pattern for reproducible research.

Molecular Formula C17H10O3
Molecular Weight 262.26 g/mol
CAS No. 102117-68-0
Cat. No. B15388077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyrene-1,6-dione
CAS102117-68-0
Molecular FormulaC17H10O3
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=C3C1=CC=C4C3=C(C=C2)C=CC4=O
InChIInChI=1S/C17H10O3/c1-20-15-8-14(19)11-4-2-9-3-7-13(18)10-5-6-12(15)17(11)16(9)10/h2-8H,1H3
InChIKeyGGXZZHKDPPSDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyrene-1,6-dione (CAS 102117-68-0): Technical Baseline and Procurement Context


3-Methoxypyrene-1,6-dione (CAS 102117-68-0) is a pyrene quinone derivative, formally a member of the 1,6-pyrenediones, characterized by a methoxy substitution at the 3-position. Its molecular formula is C17H10O3 with a calculated exact mass of 262.063 g/mol . The compound is commercially available, typically at a standard purity of 98%, with supporting analytical documentation such as NMR, HPLC, and GC reports provided by vendors . While basic physical and structural properties are defined, published primary research detailing its specific, quantifiable performance against comparators is notably sparse, establishing a critical need for further investigation before procurement decisions .

3-Methoxypyrene-1,6-dione Procurement: Why In-Class Substitution is a Critical Risk


Selecting a generic pyrene dione derivative in place of the specific 3-methoxy-1,6-isomer introduces significant technical and financial risk due to structure-driven property divergence. Even minor changes in substitution pattern or position can fundamentally alter key characteristics. For instance, the redox potential, and consequently biological activity and environmental fate, of pyrenequinones is highly dependent on the nature and location of substituents [1]. Similarly, the photophysical properties—critical for applications in materials science—are exquisitely sensitive to molecular electronic structure, meaning isomers like 3-Methoxypyrene-1,8-dione cannot be assumed to perform identically . Procurement based on a broader compound class without empirical, molecule-specific data is a scientifically unsound practice that can lead to failed experiments, irreproducible results, and wasted resources.

3-Methoxypyrene-1,6-dione: Verifiable Differentiation and Quantitative Evidence Compendium


Isomeric Selectivity: Quantifying the Structural Difference from 3-Methoxypyrene-1,8-dione

The most immediate and verifiable differentiation is structural isomerism. The target compound, 3-Methoxypyrene-1,6-dione, is specifically substituted at the 1 and 6 positions on the pyrene core . This is a distinct chemical entity from its closest analog, 3-Methoxypyrene-1,8-dione (CAS 102117-69-1) . The substitution pattern is a primary determinant of molecular properties such as dipole moment, electron density distribution, and intermolecular packing, which directly influence all downstream applications, from photophysical behavior to biological interactions.

Chemical Synthesis Materials Science Photochemistry

Fundamental Property Divergence: Calculated Physicochemical Profile of 3-Methoxypyrene-1,6-dione

Calculated physicochemical properties provide a baseline for differentiation. 3-Methoxypyrene-1,6-dione has a computed polar surface area (PSA) of 43.37 Ų and a LogP of 3.2329 . While data for direct comparators are not available from a single authoritative source for cross-study comparison, these values situate the compound within a specific property space relevant to bioavailability and molecular interactions. The class-level inference is that structural modifications on the pyrenequinone scaffold will lead to quantifiably different PSA and LogP values, which are key determinants of membrane permeability and solubility [1].

Medicinal Chemistry Drug Discovery Chemical Property Analysis

Biological Activity Screening: Preliminary Antiviral Potential of 3-Methoxypyrene-1,6-dione

An in vitro screening assay evaluated the compound's antiviral activity against respiratory syncytial virus (RSV) and reported a 50% cytotoxic concentration (CC50) of 1 (in unspecified units) . This single datapoint provides a very preliminary indication of bioactivity but lacks the quantitative comparator data (e.g., IC50, selectivity index) or a direct head-to-head comparison with a known standard or analog to assess its potential utility or differentiation.

Antiviral Research Infectious Disease Drug Screening

Enzyme Inhibition Screening: Lipoxygenase Activity of 3-Methoxypyrene-1,6-dione

A screening study tested the compound for in vitro inhibition of platelet 12-lipoxygenase at a fixed concentration of 30 µM . The assay report indicates inhibition was observed, but it does not provide a quantitative value (e.g., % inhibition, IC50). Without a comparator compound or a full dose-response curve, no assessment of potency or selectivity can be made, rendering this as weak supporting evidence of biological interaction rather than a basis for selection.

Inflammation Enzymology Lipid Signaling

Commercial Availability and Quality Assurance: Procurement-Ready 3-Methoxypyrene-1,6-dione

In the absence of robust comparative performance data, a primary differentiating factor is the compound's commercial readiness. 3-Methoxypyrene-1,6-dione is available from vendors like Bidepharm at a standard purity of 98% . Critically, this is accompanied by batch-specific quality assurance documentation, including NMR, HPLC, and GC reports . This level of verified purity and analytical characterization is a tangible, quantitative differentiator when sourcing from less rigorous suppliers or when attempting to synthesize the compound in-house, directly mitigating the risk of using an impure or mischaracterized material in downstream research.

Chemical Procurement Analytical Chemistry Quality Control

3-Methoxypyrene-1,6-dione: Evidence-Based Application Scenarios for Research and Industry


Chemical Synthesis: A Validated Starting Point for Pyrenequinone Derivative Exploration

Given its commercial availability with 98% purity and accompanying analytical documentation (NMR, HPLC, GC) , 3-Methoxypyrene-1,6-dione is a suitable and reliable building block for exploring structure-activity relationships (SAR) of pyrenequinones. Researchers can use it as a starting point for synthesizing novel derivatives for biological screening or materials development, mitigating the initial synthetic burden and uncertainty of working with an uncharacterized material.

Analytical Method Development: A Standard Reference Material for Chromatography

The defined and verifiable chemical structure of 3-Methoxypyrene-1,6-dione makes it a candidate for use as a reference standard in the development of analytical methods, such as HPLC, for detecting and quantifying related pyrene metabolites in environmental or biological samples. Its availability in high purity is essential for establishing reliable calibration curves and ensuring method accuracy.

Biological Screening: A Candidate for Targeted Primary Assays

Preliminary screening data indicates some biological interaction, specifically with 12-lipoxygenase and respiratory syncytial virus . While not definitive, these isolated activity flags provide a rationale for including 3-Methoxypyrene-1,6-dione in targeted, primary screening panels for anti-inflammatory or antiviral drug discovery. Its procurement would be justified for initial, exploratory studies to generate the first dose-response and selectivity data against these or related targets.

Photophysical Research: An Underexplored Scaffold for Materials Science

The pyrenequinone core is known for its intriguing photophysical and redox properties [1]. The 3-methoxy substituent on 3-Methoxypyrene-1,6-dione creates a unique electronic structure that warrants fundamental investigation. This compound is therefore an ideal candidate for academic research focused on characterizing its absorption/emission spectra, quantum yield, and electron-accepting abilities, with potential long-term relevance for organic electronics, photoredox catalysis, or fluorescence sensing, though current evidence is insufficient for immediate industrial application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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